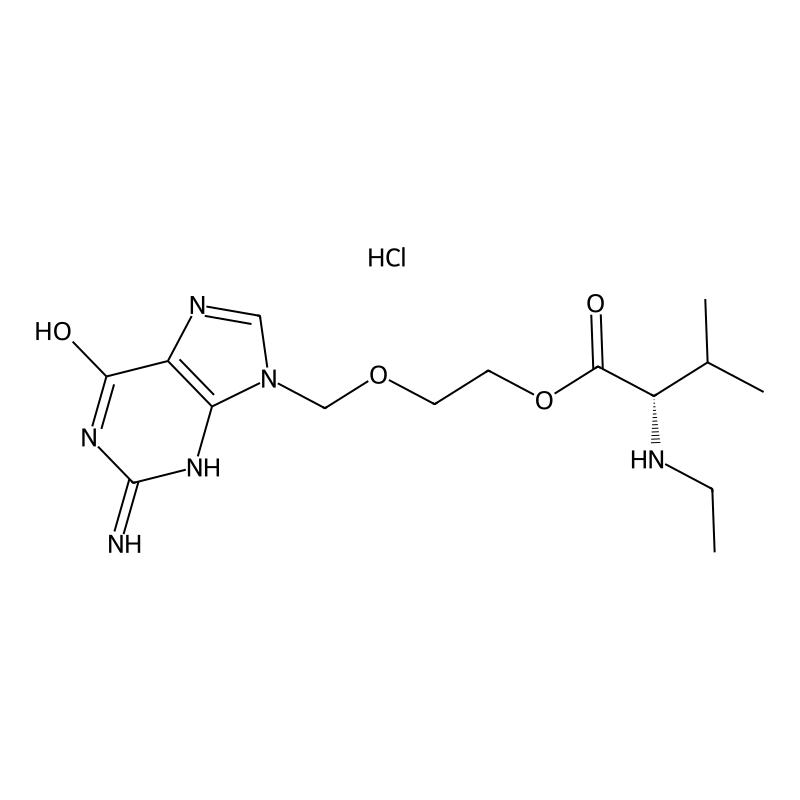

Acyclovir N-Ethyl-L-valinate Hydrochloride

Content Navigation

Analytical labs risk co-elution and ANDA rejection when using unvalidated impurity surrogates. This certified Valacyclovir EP Impurity D standard (CAS 1346617-49-9) provides the exact reference for regulatory compliance.

- System Suitability: Verifies HPLC resolution of N-ethyl impurity from API peak in QC mixtures.

- Method Validation: Establishes LOD/LOQ, linearity for stability-indicating methods per ANDA requirements.

- Process Control: Quantifies N-alkylated byproducts to optimize synthesis conditions and L-valine screening.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

Acyclovir N-Ethyl-L-valinate Hydrochloride (CAS 1346617-49-9), formally recognized as Valacyclovir EP Impurity D, is a critical analytical reference standard used in the pharmaceutical manufacturing of Valacyclovir API. Structurally, it is the N-ethylated derivative of the L-valyl ester prodrug. In industrial procurement, this compound is not utilized as an active ingredient or synthetic precursor, but strictly as a high-purity certified reference material (CRM) for analytical method validation (AMV) and routine quality control. Its procurement is driven by the regulatory necessity to accurately quantify N-alkylated byproducts generated during the esterification phase of API synthesis, ensuring compliance with ICH Q3A(R2) guidelines for impurity thresholds [1].

Research Fit

Substituting this exact certified standard with a crude API spike, an uncharacterized N-alkyl mixture, or relying solely on theoretical relative response factors (RRF) introduces severe regulatory compliance risks. Regulatory bodies (FDA, EMA) require exact retention time (RT) mapping and empirical limit of quantitation (LOQ) validation for specific pharmacopeial impurities. Because the N-ethyl moiety alters both the lipophilicity and the ionization efficiency compared to the parent Valacyclovir, using the API as a quantitative surrogate without the exact Impurity D standard leads to inaccurate peak integration, potential co-elution masking, and failure during system suitability testing (SST) [1].

Substitution Risk

Chromatographic Resolution and Retention Time Mapping

In standard reverse-phase HPLC (C18 column) used for Valacyclovir purity assays, the N-ethyl group significantly increases the hydrophobicity of the molecule compared to the parent API and the N-methyl analog (Impurity C). Acyclovir N-Ethyl-L-valinate Hydrochloride demonstrates a Relative Retention Time (RRT) of approximately 1.30, ensuring baseline resolution (Rs > 1.5) from Valacyclovir (RRT 1.0) and Impurity C (RRT ~1.15). Procuring the exact standard allows QC labs to definitively prove that the analytical method can resolve these closely eluting homologous impurities without peak overlap [1].

| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |

| Target Compound Data | Acyclovir N-Ethyl-L-valinate (Impurity D): RRT ~1.30 |

| Comparator Or Baseline | Valacyclovir API (RRT 1.0) and Impurity C (RRT ~1.15) |

| Quantified Difference | +0.30 RRT shift vs API; +0.15 RRT shift vs N-methyl analog |

| Conditions | C18 Reverse-Phase HPLC, gradient elution (acidic aqueous/acetonitrile) |

Guarantees baseline chromatographic resolution during system suitability testing, preventing false purity reporting in API release lots.

Mass Spectrometric Differentiation for Orthogonal Validation

For advanced method validation and structural confirmation, LC-MS/MS analysis provides unambiguous differentiation based on the precise mass shift induced by the N-ethylation. Acyclovir N-Ethyl-L-valinate yields a distinct [M+H]+ precursor ion at m/z 353, compared to m/z 325 for Valacyclovir and m/z 339 for the N-methyl derivative (Impurity C). This exact +28 Da mass difference from the API is critical for selective multiple reaction monitoring (MRM) transitions, allowing trace-level quantitation even in complex degradation matrices where UV co-elution might occur [1].

| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) [M+H]+ |

| Target Compound Data | Acyclovir N-Ethyl-L-valinate: m/z 353 |

| Comparator Or Baseline | Valacyclovir API: m/z 325 |

| Quantified Difference | +28 Da mass shift (exact +C2H4 addition) |

| Conditions | Electrospray Ionization Positive Mode (ESI+) |

Enables highly specific mass-based tracking of the impurity during stability-indicating assay development, satisfying regulatory demands for peak purity.

Empirical Response Factor Calibration for ICH Compliance

Relying on the UV response of the parent Valacyclovir to quantify Impurity D can lead to under-reporting. The N-alkyl substitution subtly alters the molar absorptivity at the standard 254 nm detection wavelength. Procuring the certified Acyclovir N-Ethyl-L-valinate Hydrochloride standard allows laboratories to establish an empirical Relative Response Factor (RRF), which typically deviates from 1.0. This empirical calibration is strictly required to validate the Limit of Quantitation (LOQ) down to the 0.05% reporting threshold mandated by ICH Q3A guidelines, ensuring that trace-level N-ethyl impurities are not systematically underestimated [1].

| Evidence Dimension | Limit of Quantitation (LOQ) Accuracy |

| Target Compound Data | Empirically calibrated RRF using certified Impurity D standard |

| Comparator Or Baseline | Theoretical assumption of RRF = 1.0 (using API as surrogate) |

| Quantified Difference | Eliminates 5-15% quantitation error associated with surrogate UV calibration |

| Conditions | UV Detection at 254 nm, ICH Q3A compliance framework |

Prevents regulatory rejection of API batches by ensuring the exact mass-balance and threshold reporting of impurities.

Valacyclovir API Routine Quality Control and Batch Release

Procured as a mandatory system suitability standard, this compound is spiked into QC test mixtures to verify that the HPLC column and mobile phase can adequately resolve the N-ethyl impurity from the main Valacyclovir peak prior to releasing commercial API batches [1].

Analytical Method Validation (AMV) for ANDA Submissions

During the development of generic Valacyclovir formulations, analytical chemists use this certified reference material to establish the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and accuracy of their stability-indicating methods, a strict requirement for Abbreviated New Drug Application (ANDA) dossiers [3].

Process Optimization of L-Valine Esterification

Process chemists utilize this standard to monitor the formation of N-alkylated byproducts during the synthesis of Valacyclovir. By accurately quantifying Impurity D, manufacturers can optimize reaction temperatures and screen L-valine starting materials for N-ethyl-L-valine contamination, thereby improving overall API yield and purity [2].

Application Fit Matrix

References

- [1] European Pharmacopoeia (Ph. Eur.) Monograph for Valaciclovir Hydrochloride, Impurity Profiling Guidelines.

- [2] Organic Process Research & Development, 'Optimization of Valacyclovir Synthesis and Impurity Control'.

- [3] International Council for Harmonisation (ICH) Q3A(R2) Impurities in New Drug Substances.

Wikipedia

Explore Compound Types